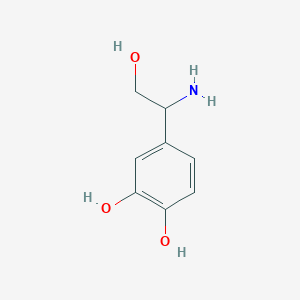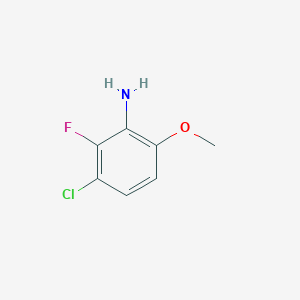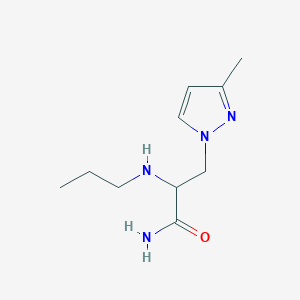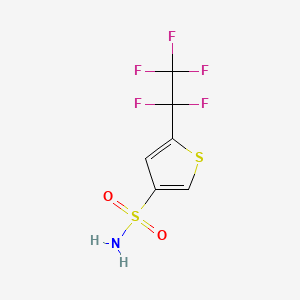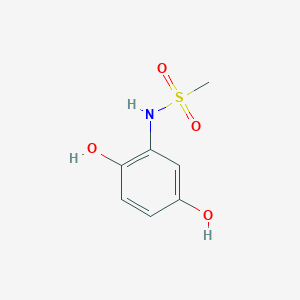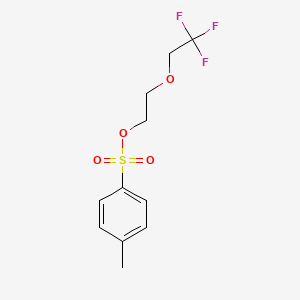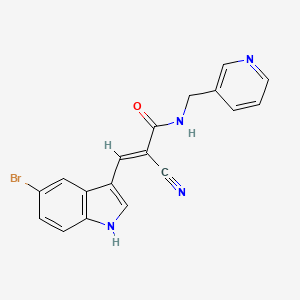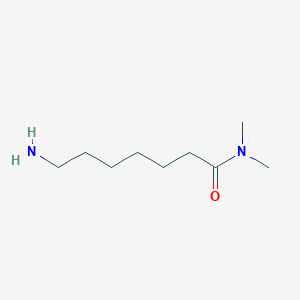
7-amino-N,N-dimethylheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-N,N-dimethylheptanamide is an organic compound with the molecular formula C9H20N2O It is characterized by the presence of an amino group and a dimethylated amide group attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .
Industrial Production Methods: Industrial production of 7-amino-N,N-dimethylheptanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 7-amino-N,N-dimethylheptanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
7-amino-N,N-dimethylheptanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 7-amino-N,N-dimethylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dimethylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-dimethylheptanamide: Lacks the amino group at the 7th position.
7-aminoheptanamide: Lacks the dimethylamino group.
N,N-dimethylformamide (DMF): A simpler amide with a formyl group instead of a heptane chain.
Uniqueness: 7-amino-N,N-dimethylheptanamide is unique due to the presence of both an amino group and a dimethylamino group on a heptane backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1017051-98-7 |
|---|---|
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
7-amino-N,N-dimethylheptanamide |
InChI |
InChI=1S/C9H20N2O/c1-11(2)9(12)7-5-3-4-6-8-10/h3-8,10H2,1-2H3 |
InChI-Schlüssel |
OHIRNYDFJJJRLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


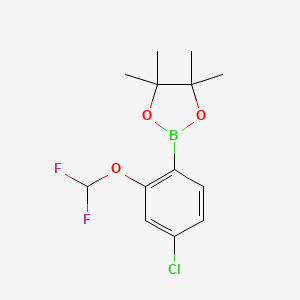
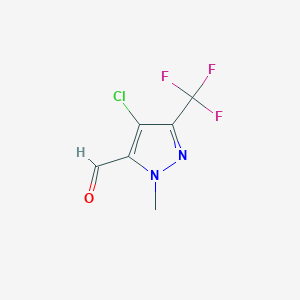
![5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13562372.png)
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
